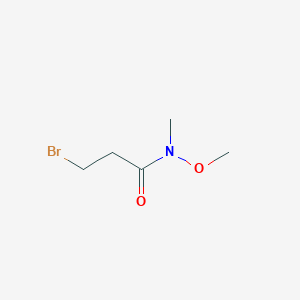
3-bromo-N-methoxy-N-methyl-propionamide
Übersicht
Beschreibung
3-bromo-N-methoxy-N-methyl-propionamide is an organic compound with the molecular formula C5H10BrNO2. It is a brominated amide, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propionamide backbone .
Vorbereitungsmethoden
The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of brominated amides on biological systems.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Vergleich Mit ähnlichen Verbindungen
3-bromo-N-methoxy-N-methyl-propionamide can be compared with other brominated amides, such as:
3-bromo-N-methylbenzamide: Similar in structure but with a benzamide backbone instead of a propionamide backbone.
3-bromo-N,N-dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom, differing in its substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
3-Bromo-N-methoxy-N-methyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure:
- Molecular Formula: C5H10BrNO2
- CAS Number: 78191-00-1
- Molecular Weight: 196.05 g/mol
Physical Properties:
- Melting Point: Not specified in available data.
- Solubility: Soluble in organic solvents like THF and DMSO.
Biological Activity
The biological activity of this compound has been primarily studied in the context of its interaction with chemokine receptors, particularly CCR2 and CCR3. These receptors are crucial in various physiological processes, including immune response and inflammation.
The compound acts as a modulator of chemokine receptors, which are G protein-coupled receptors involved in the migration of immune cells. By influencing these receptors, the compound may have implications in treating inflammatory diseases and certain cancers.
Case Studies
- Chemokine Receptor Modulation:
- Anti-inflammatory Effects:
- Synthesis and Characterization:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Chemokine Modulation | Inhibition of CCR2/CCR3 binding | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |
| Synthesis Yield | High purity achieved through chromatography |
Table 2: Experimental Conditions for Synthesis
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 3-Bromo compound + N-methoxy-N-methylpropionamide | THF, -60°C for 30 min | 85% |
| Bromoimidazo[1,2-b]pyridazine + N-methoxy-N-methylacetamide | THF, room temperature overnight | 90% |
Eigenschaften
IUPAC Name |
3-bromo-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOGJIJRRDYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













